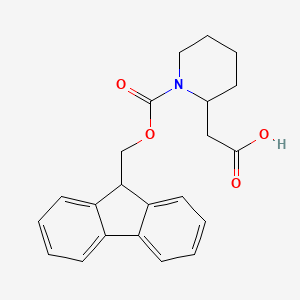

N-Fmoc-2-piperidineacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHXTQQJFAOBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683220-37-3 | |

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Tale of Two Rings: An In-depth Technical Guide to Fmoc-Pipecolic Acid and Fmoc-2-Piperidineacetic Acid in Peptide Synthesis

For the pioneering researcher, scientist, and drug development professional, the quest for novel peptide therapeutics often leads to the exploration of non-proteinogenic amino acids. These unique building blocks offer the potential to modulate peptide conformation, enhance stability, and ultimately, improve therapeutic efficacy. Among the vast arsenal of available non-natural amino acids, cyclic structures, such as derivatives of piperidine, have garnered significant attention for their ability to impart conformational rigidity. This guide delves into the nuanced differences between two such derivatives: Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid, providing expert insights into their selection and application in peptide synthesis.

At first glance, Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid might appear to be subtle variations of a theme. Both are six-membered heterocyclic amino acids protected with the fluorenylmethoxycarbonyl (Fmoc) group, poised for incorporation into peptide chains via solid-phase peptide synthesis (SPPS). However, a seemingly minor shift in the position of the carboxylic acid group fundamentally alters their classification, chemical behavior, and the ultimate impact they have on peptide structure and function.

This guide will illuminate these critical distinctions, providing a comprehensive framework for their strategic implementation in your research. We will explore their structural disparities, delve into the practicalities of their incorporation into peptides, and analyze the resulting conformational consequences.

The Core Distinction: Alpha versus Beta Amino Acids

The fundamental difference between Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid lies in their classification as an α-amino acid and a β-amino acid, respectively. This seemingly simple structural variance has profound implications for peptide backbone geometry and, consequently, the secondary structure and biological activity of the final peptide.

-

Fmoc-Pipecolic Acid: The α-Amino Acid Analogue of Proline. Fmoc-pipecolic acid is a higher homologue of the proteinogenic amino acid proline, with a six-membered ring instead of a five-membered ring.[1] As an α-amino acid, the carboxylic acid group is directly attached to the α-carbon, the same carbon that is part of the piperidine ring and bonded to the nitrogen atom. This arrangement maintains the fundamental backbone structure of natural peptides.

-

Fmoc-2-Piperidineacetic Acid: A Foray into the World of β-Amino Acids. In contrast, Fmoc-2-piperidineacetic acid is a β-amino acid. Here, the carboxylic acid group is attached to a carbon that is one position removed from the nitrogen-containing ring. This introduces an additional methylene group into the peptide backbone, extending the distance between the amino and carboxyl termini of the residue.[2] This seemingly small change has a significant impact on the conformational preferences of the peptide chain.[3]

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Fmoc-pipecolic acid Fmoc_Pip [pos="0,0!", image="https://storage.googleapis.com/gemini-in-output-images/Fmoc-pipecolic_acid.png"]; label_Fmoc_Pip [label="Fmoc-pipecolic acid (α-amino acid)", pos="0,-1.5!"];

// Fmoc-2-piperidineacetic acid Fmoc_Pip_Acetic [pos="4,0!", image="https://storage.googleapis.com/gemini-in-output-images/Fmoc-2-piperidineacetic_acid.png"]; label_Fmoc_Pip_Acetic [label="Fmoc-2-piperidineacetic acid (β-amino acid)", pos="4,-1.5!"]; } Figure 1: Chemical Structures of Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid.

Navigating the Synthetic Landscape: Incorporation into Peptides

The incorporation of both Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS).[][5] The process involves a cyclical series of deprotection and coupling steps. However, the unique structural features of each molecule present distinct challenges and considerations.

Fmoc Deprotection: A Common Ground

The removal of the Fmoc protecting group from the N-terminus of both amino acids is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The mechanism involves a base-catalyzed β-elimination, which is generally efficient for both α- and β-amino acids.[7]

The Coupling Challenge: Steric Hindrance and Reactivity

The formation of the peptide bond, or coupling, is where the differences between these two molecules become more pronounced. Both are considered sterically hindered amino acids due to their cyclic nature, which can slow down the coupling reaction compared to their acyclic counterparts.[8]

Fmoc-pipecolic acid , as a secondary amine within a six-membered ring, presents a moderate level of steric hindrance. While generally manageable, achieving high coupling efficiencies may require the use of more potent coupling reagents or extended reaction times, especially when coupling to another sterically demanding residue.[9]

Fmoc-2-piperidineacetic acid , being a β-amino acid, introduces a different set of challenges. The increased flexibility of the backbone and the altered spatial orientation of the reacting groups can influence coupling efficiency. While the additional methylene group might slightly reduce the steric bulk immediately around the nitrogen, the overall conformational preferences of the growing peptide chain can impact the accessibility of the N-terminus.[3]

Table 1: Key Physicochemical and Synthetic Properties

| Property | Fmoc-pipecolic acid | Fmoc-2-piperidineacetic acid |

| Classification | α-amino acid | β-amino acid |

| Backbone Structure | Natural peptide backbone | Extended peptide backbone |

| Steric Hindrance | Moderate | Moderate to High |

| Coupling Conditions | Standard to forcing | Potentially requires optimization |

| Impact on Secondary Structure | Induces turns, restricts conformation | Promotes unique helical and sheet structures |

| Proteolytic Stability | Increased relative to linear peptides | Significantly increased |

A Step-by-Step Guide to Incorporation: Protocols and Best Practices

To ensure successful incorporation of these valuable building blocks, meticulous attention to protocol is paramount. The following are detailed, self-validating protocols for the manual coupling of both Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid.

Protocol 1: Incorporation of Fmoc-Pipecolic Acid

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection.

-

Washing: Thoroughly wash the resin with DMF (5 x 1 minute) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-pipecolic acid (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes. The use of a more potent coupling reagent like HATU may be beneficial for particularly difficult couplings.

-

Coupling: Add the activated amino acid solution to the resin and agitate for at least 2 hours at room temperature. For challenging sequences, overnight coupling may be necessary.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.

-

Washing: Wash the resin with DMF (3 x 1 minute) to remove excess reagents.

-

Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Incorporation of Fmoc-2-Piperidineacetic Acid

The incorporation of β-amino acids often requires more stringent conditions to achieve high yields.

-

Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

-

Amino Acid Activation: Due to the potential for lower reactivity, using a more potent coupling reagent from the outset is recommended. Dissolve Fmoc-2-piperidineacetic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 4-6 hours at room temperature. In some cases, gentle heating (e.g., 40°C) may be required to drive the reaction to completion, but this should be approached with caution to avoid racemization.

-

Monitoring: A Kaiser test is essential to monitor the progress of the reaction.

-

Double Coupling: If the initial coupling is incomplete, a second coupling step (repeating steps 2 and 3) is highly recommended.

-

Washing and Capping: Follow steps 7 and 8 from Protocol 1.

The Conformational Consequences: Shaping Peptide Architecture

The true value of incorporating these cyclic amino acids lies in their ability to impose conformational constraints on the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding and biological activity.

Fmoc-pipecolic acid , as a proline homologue, is known to induce turns in peptide chains.[9] The six-membered ring is more flexible than proline's five-membered ring, allowing for a broader range of accessible conformations. However, it still significantly restricts the phi (Φ) dihedral angle, influencing the local secondary structure. The presence of a pipecolic acid residue can disrupt α-helices and favor the formation of β-turns.[10]

Fmoc-2-piperidineacetic acid , by introducing an extra carbon into the backbone, opens up a new world of conformational possibilities. Peptides containing β-amino acids are known to form novel helical structures, such as the 14-helix, which is characterized by 14-membered hydrogen-bonded rings.[3] They can also adopt well-defined sheet and turn structures that are distinct from those observed in α-peptides. The incorporation of a cyclic β-amino acid like piperidineacetic acid further constrains these structures, leading to highly ordered and stable conformations.[2]

Conclusion: A Strategic Choice for Peptide Design

The choice between Fmoc-pipecolic acid and Fmoc-2-piperidineacetic acid is not merely a matter of subtle structural preference; it is a strategic decision that will profoundly influence the synthetic feasibility and the final three-dimensional structure of your peptide.

-

Choose Fmoc-pipecolic acid when:

-

You aim to introduce a turn or a kink in the peptide backbone, mimicking the role of proline but with a different conformational landscape.

-

You want to increase proteolytic stability while largely maintaining the natural peptide backbone.

-

A more conservative modification of a known peptide sequence is desired.

-

-

Choose Fmoc-2-piperidineacetic acid when:

-

You seek to explore novel peptide secondary structures and create peptides with unique folding patterns.

-

A significant increase in proteolytic resistance is a primary objective.

-

You are designing peptidomimetics with fundamentally different backbone architecture.

-

By understanding the fundamental differences in their chemical nature and synthetic behavior, researchers can harness the power of these unique building blocks to design and synthesize the next generation of innovative and effective peptide therapeutics.

References

-

Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 336-350. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

- U.S. Patent No. 10,865,229 B2. (2020). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.

-

Occhiato, E. G., Guarna, A., & Trabocchi, A. (2014). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 12(34), 6645–6654. Retrieved from [Link]

-

Fülöp, F., & Szatmári, I. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1163–1166. Retrieved from [Link]

-

Gebel, E., Göcke, C., Gruner, C., & Sewald, N. (2021). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 17, 1104–1115. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

PNAS. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(40), 9992-9997. Retrieved from [Link]

-

Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

-

Harrison, A. G., & O'Hair, R. A. J. (2006). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry, 17(1), 110–121. Retrieved from [Link]

-

Hamase, K., Morikawa, A., Ohgusu, T., & Zaitsu, K. (2003). Determination of D- and L-pipecolic acid in food samples including processed foods. Biological & Pharmaceutical Bulletin, 26(1), 97-101. Retrieved from [Link]

-

Bofill, J. M., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. Retrieved from [Link]

-

Forsythe, J. G., & De-Shaine, P. M. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 268. Retrieved from [Link]

-

Gebel, E., Göcke, C., Gruner, C., & Sewald, N. (2021). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 17, 1104–1115. Retrieved from [Link]

-

Xin, D., Perez, L. M., Ioerger, T. R., & Burgess, K. (2014). A multifaceted secondary structure mimic based on piperidine-piperidinones. Angewandte Chemie International Edition, 53(14), 3594–3598. Retrieved from [Link]

-

Afshar, S., Miller, A. A., & Kochendoerfer, G. G. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1223. Retrieved from [Link]

-

Passioura, T., & Suga, H. (2021). Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Methods in Enzymology, 656, 331-353. Retrieved from [Link]

-

J. Med. Chem. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(21), 9372-9381. Retrieved from [Link]

-

Del Valle, J. R. (2013). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 78(10), 4763–4773. Retrieved from [Link]

-

Berlicki, Ł., & Rudzińska-Szostak, E. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4236-4240. Retrieved from [Link]

-

Shankar, S. R., & Shandilya, B. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. International Journal of Advanced Chemistry Research, 7(1), 67-74. Retrieved from [Link]

-

MDPI. (2021). Non-Natural Amino Acids in Drug Design. Pharmaceuticals. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

- Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). Pipecolic acid, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. The Plant Cell, 24(12), 5123–5141.

-

Shankar, S. R., & Shandilya, B. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides. International Journal of Advanced Chemistry Research, 7(1), 67-74. Retrieved from [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Robinson, J. A. (2000). Beta-amino acids: versatile peptidomimetics. Accounts of Chemical Research, 33(5), 333–340. Retrieved from [Link]

-

Atkinson, B. (2022). Conformational design of cyclic peptides (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

-

Afshar, S., Miller, A. A., & Kochendoerfer, G. G. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1223. Retrieved from [Link]

-

ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]

-

Hartmann, M., & Zeier, J. (2023). Pipecolic acid synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Molecular Plant-Microbe Interactions, 36(5), 285-298. Retrieved from [Link]

-

Singh, Y., & Sharma, P. (2021). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Mini-Reviews in Medicinal Chemistry, 21(16), 2216-2236. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 8. pnas.org [pnas.org]

- 9. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistryjournals.net [chemistryjournals.net]

Advanced Guide to Fmoc-Protected Piperidine Derivatives in Medicinal Chemistry

Executive Summary

Piperidine scaffolds are ubiquitous in FDA-approved therapeutics, serving as "privileged structures" that modulate solubility, lipophilicity, and target binding affinity. In modern drug discovery, Fmoc-protected piperidine derivatives —specifically Fmoc-isonipecotic acid (Fmoc-Inp-OH) and Fmoc-4-aminopiperidine (Fmoc-4-Ap) —are critical building blocks. They allow for the introduction of conformationally constrained pharmacophores into peptides and peptidomimetics via Solid-Phase Peptide Synthesis (SPPS).

This guide provides a rigorous technical framework for the synthesis, characterization, and application of these derivatives. It distinguishes the structural role of the piperidine ring from its reagent role (as a deprotection base), addressing the specific synthetic challenges posed by secondary amines and steric hindrance.

Part 1: Strategic Synthesis & Rationale

The Pharmacophore vs. The Reagent

In SPPS, piperidine is traditionally known as the reagent used to remove the Fmoc group.[1][2] However, when incorporating a piperidine ring into a drug molecule, it acts as a structural scaffold.

-

Fmoc-Isonipecotic Acid (Fmoc-Inp-OH): A rigidified analog of

-alanine or a homolog of proline. It restricts conformational freedom, often improving the metabolic stability and selectivity of peptide ligands. -

Fmoc-4-Aminopiperidine: A bifunctional linker often used to create libraries of "head-to-tail" cyclized peptidomimetics.

Why Fmoc?

The Fmoc (9-fluorenylmethoxycarbonyl) group is essential for these derivatives because it is orthogonal to acid-labile side-chain protectors (e.g., Boc, tBu, Trt).

-

Base Lability: Fmoc is removed by bases (piperidine), leaving acid-sensitive pharmacophores intact.

-

Acid Stability: It survives the acidic conditions often required to modify other parts of the molecule prior to final cleavage.[3]

Part 2: Experimental Protocols

Protocol A: Synthesis of N-Fmoc-Piperidine-4-Carboxylic Acid (Fmoc-Inp-OH)

Objective: Synthesize high-purity Fmoc-Inp-OH from isonipecotic acid using Fmoc-OSu. Rationale: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl because it suppresses the formation of "Fmoc-dipeptides" (a common side reaction where the product reacts with activated starting material) and eliminates the need for toxic chloroformates.

Reagents

-

Sodium Carbonate (

) or Sodium Bicarbonate ( -

1,4-Dioxane and HPLC-grade Water

-

1N HCl

Step-by-Step Methodology

-

Solubilization: Dissolve isonipecotic acid (10 mmol, 1.29 g) in water (15 mL) containing

(20 mmol, 2.12 g). Ensure pH is maintained at ~9.0–9.5. -

Addition: Dissolve Fmoc-OSu (10 mmol, 3.37 g) in 1,4-dioxane (15 mL). Add this solution dropwise to the aqueous amine solution over 30 minutes at

.-

Control Point: The reaction is biphasic. Vigorous stirring is critical to ensure mass transfer.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (System:

90:8:2). -

Workup:

-

Evaporate the dioxane under reduced pressure (rotary evaporator,

). -

Dilute the remaining aqueous residue with water (50 mL) and extract with diethyl ether (

mL) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene). Discard the organic ether layer. -

Acidification: Cool the aqueous phase to

and carefully acidify to pH 2.0 using 1N HCl. The product will precipitate as a white solid or oil.

-

-

Extraction & Isolation: Extract the acidified aqueous phase with EtOAc (

mL). Combine organic layers, wash with brine, dry over anhydrous -

Crystallization: Recrystallize from EtOAc/Hexane to yield a white powder.

Protocol B: Solid-Phase Integration (SPPS Cycle)

Objective: Incorporate Fmoc-Inp-OH into a peptide chain and couple the subsequent amino acid. Challenge: The nitrogen of the piperidine ring is a secondary amine .[3][10][11] Once deprotected, it is sterically hindered and less nucleophilic than a primary amine, making the next coupling difficult.

Workflow

-

Loading (First Residue):

-

Deprotection:

-

Treat resin with 20% Piperidine in DMF (

min). -

Note: This step uses piperidine reagent to remove the Fmoc group from the piperidine ring scaffold.

-

QC Step: Perform a Chloranil Test .

-

Positive Result: Dark blue/green beads (indicates free secondary amine).

-

Note: The standard Kaiser (ninhydrin) test is often false-negative for secondary amines.

-

-

-

Coupling the Next Amino Acid (Critical Step):

-

Due to steric hindrance at the secondary amine, standard DIC/HOBt coupling often fails.

-

Recommended System: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2 eq) with Fmoc-AA-OH (3 eq).

-

Double Coupling: Perform the coupling twice (

min) to ensure completion.

-

Part 3: Visualization & Logic

Diagram 1: Synthesis of Fmoc-Isonipecotic Acid

This workflow illustrates the protection mechanism, highlighting the critical biphasic control point.

Caption: Synthesis pathway for Fmoc-Inp-OH using Fmoc-OSu in a biphasic system to minimize side reactions.

Diagram 2: SPPS Decision Tree for Piperidine Derivatives

This logic flow guides the researcher through the specific challenges of coupling onto the piperidine ring.

Caption: SPPS workflow handling the sterically hindered secondary amine of the deprotected piperidine ring.

Part 4: Data Presentation

Physicochemical Properties of Key Derivatives

The following table summarizes the properties of the two most common Fmoc-protected piperidine building blocks.

| Property | Fmoc-Isonipecotic Acid (Fmoc-Inp-OH) | Fmoc-4-Aminopiperidine (Fmoc-4-Ap-HCl) |

| CAS Number | 148928-15-8 | 182253-73-2 |

| Molecular Weight | 351.40 g/mol | 324.37 g/mol (free base) |

| Melting Point | ~176–181 °C (dec) | ~210 °C (dec) |

| Solubility | DMSO, DMF, DCM, EtOAc | DMSO, DMF, Water (moderate) |

| Functionality | Rigid Amino Acid (Proline analog) | Bifunctional Linker / Spacer |

| Detection | UV (254/301 nm), Chloranil (after deprotection) | UV, Ninhydrin (primary amine) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of the piperidine ring (secondary amine).[3] | Switch to HATU/HOAt. Increase temperature to 50°C (microwave). Perform double coupling. |

| Aggregation | Hydrophobic nature of the Fmoc group and rigid ring. | Use "Magic Mixture" (DCM/DMF/NMP). Add chaotropic salts (LiCl) if necessary. |

| Racemization | Base-catalyzed proton abstraction during coupling (rare for Inp, possible for adjacent residues). | Use collidine or TMP instead of DIEA/NMM as the base during coupling. |

References

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press, 2000.

-

Fmoc-isonipecotic acid Product Data. Chem-Impex International. Accessed 2024.[14][15]

-

Piperidine-containing drugs and recently studied analogs. Jampilek, J. et al. PubMed, 2025.

-

Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory, UC Irvine. 2020.

-

Comparison of Reagents for Fmoc-Group Removal. Kolesanova, E.F. et al. ResearchGate, 2025.

Sources

- 1. redalyc.org [redalyc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chempep.com [chempep.com]

- 4. FMOC-ISONIPECOTIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Isonipecotic Acid [drugfuture.com]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. omizzur.com [omizzur.com]

- 9. FMOC-ISONIPECOTIC ACID | 148928-15-8 [chemicalbook.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 11. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptideweb.com [peptideweb.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-2-Piperidineacetic Acid in Peptidomimetic Design

The following technical guide provides an in-depth analysis of Fmoc-2-piperidineacetic acid , a specialized non-proteinogenic amino acid used to introduce conformational constraints and proteolytic stability into peptide-based therapeutics.

Executive Summary

Fmoc-2-piperidineacetic acid (CAS: 193693-62-8), often referred to as Fmoc-homopipecolic acid or a cyclic

This structural extension fundamentally alters the peptide backbone topology, allowing researchers to:

-

Induce Novel Secondary Structures: Promote the formation of stable helices (e.g., 14-helices) distinct from classical

-helices. -

Enhance Metabolic Stability: The non-natural backbone confers resistance to common proteases (trypsin/chymotrypsin).

-

Modulate Pharmacokinetics: The piperidine ring increases lipophilicity (

), improving membrane permeability for CNS and intracellular targets.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | (S)-(1-Fmoc-piperidin-2-yl)-acetic acid |

| CAS Number | 193693-62-8 |

| Molecular Formula | |

| Molecular Weight | 365.42 g/mol |

| Stereochemistry | (S)-Enantiomer (most common); (R)-form available for D-amino acid scans |

| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in water |

| pKa (Predicted) | ~4.75 (Carboxylic acid) |

| Storage | 2–8°C, Desiccated (Hygroscopic) |

Structural Significance

The molecule features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the secondary amine of the piperidine ring. The acetic acid side chain at position 2 creates a steric environment that is less congested than ortho-substituted aromatics but more restrictive than linear

Solid-Phase Peptide Synthesis (SPPS) Protocol

Integrating Fmoc-2-piperidineacetic acid into a peptide sequence presents specific challenges due to steric hindrance and the secondary amine nature of the piperidine ring.

Coupling Dynamics

The secondary amine of the piperidine ring is less nucleophilic than a primary amine due to steric bulk. Furthermore, the carboxyl group is attached to a flexible methylene arm, which can lead to slower activation kinetics compared to rigid proline derivatives.

Recommended Activation System:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

-

Solvent: DMF/NMP (1:1 v/v) to maximize swelling and solubility.

Optimized Workflow (Step-by-Step)

-

Resin Preparation: Swell resin (e.g., Rink Amide or 2-Chlorotrityl) in DCM for 30 min, then wash with DMF.

-

Fmoc Deprotection (Pre-coupling):

-

Treat resin with 20% Piperidine in DMF (2 x 10 min). Note: Use 0.1M HOBt in the deprotection solution if aspartimide formation is a risk in the sequence.

-

-

Activation:

-

Dissolve Fmoc-2-piperidineacetic acid (3.0 eq) and HATU (2.9 eq) in minimal DMF.

-

Add DIEA (6.0 eq) immediately before adding to the resin.

-

-

Coupling Reaction:

-

Incubate for 2–4 hours at room temperature with vortexing.

-

Critical Step: Perform a double coupling if the residue is following a bulky amino acid (e.g., Ile, Val, Thr).

-

-

Monitoring: Use the Chloranil Test or p-Nitrobenzyl Pyridine Test (secondary amines do not react with Kaiser test).

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Self-Validating Logic

-

Why HATU? The piperidine nitrogen is sterically shielded. Carbodiimides (DIC) often fail to drive the reaction to completion, leading to deletion sequences. HATU generates the highly reactive O-7-azabenzotriazol-1-yl ester.

-

Why Chloranil? The Kaiser test detects primary amines. Since the resin-bound species might be a secondary amine (if coupling onto a proline-like residue) or the Fmoc-2-piperidineacetic acid itself presents a secondary amine after deprotection, specific secondary amine tests are required for accurate validation.

Visualizing the SPPS Logic

The following diagram illustrates the decision matrix for coupling this hindered residue, ensuring high purity.

Caption: Decision tree for coupling Fmoc-2-piperidineacetic acid, prioritizing stronger activation methods for hindered sequences.

Structural Biology & Pharmacochemistry[2][8]

Conformational Constraint

Fmoc-2-piperidineacetic acid acts as a

-

Comparison to Proline: Proline restricts the

(phi) torsion angle to ~-60°. 2-Piperidineacetic acid, being a six-membered ring with an exocyclic methylene, allows for a wider range of -

-Peptide Behavior: As a cyclic

Therapeutic Applications[3][7][8][9]

-

HIV Capsid Modulators: Research indicates that piperidine-based peptidomimetics can bind to the HIV-1 capsid protein (CA), disrupting viral assembly. The steric bulk of the piperidine ring occupies hydrophobic pockets (e.g., the Phe161 binding site) that are inaccessible to linear peptides.

-

Integrin Inhibitors: The rigid spacing provided by the 2-piperidineacetic acid scaffold mimics the RGD (Arg-Gly-Asp) turn motif, making it a valuable scaffold for designing antagonists for

and -

GPCR Ligands: Used in the synthesis of somatostatin analogs, where the residue replaces Trp or Lys to lock the bioactive conformation and prevent enzymatic degradation.

References

-

ChemicalBook. (2024). (S)-(1-Fmoc-piperidin-2-yl)-acetic acid Properties and Suppliers. Link

-

Sigma-Aldrich. (2024). Fmoc-2-piperidinecarboxylic acid and related derivatives. Link

-

National Institutes of Health (NIH). (2023). Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Link

-

ChemPep. (2024). Fmoc Solid Phase Peptide Synthesis: Coupling Reagents and Methodologies. Link

-

BOC Sciences. (2024). Why Fmoc-Protected Amino Acids Dominate SPPS?

Methodological & Application

Application Note: High-Efficiency SPPS Protocols for N-Fmoc-2-Piperidineacetic Acid

Topic: Coupling conditions for N-Fmoc-2-piperidineacetic acid in SPPS Content Type: Detailed Application Note & Protocol Audience: Senior Researchers and Drug Discovery Scientists

Introduction & Chemical Context

This compound (often referred to as Fmoc-homopipecolic acid) represents a critical scaffold in peptidomimetic drug design. Structurally, it is a homologue of pipecolic acid (and by extension, proline), featuring a piperidine ring with an acetic acid moiety at the C2 position.

This molecule introduces two distinct synthetic challenges in Solid-Phase Peptide Synthesis (SPPS):

-

Conformational Rigidity: The piperidine ring restricts backbone flexibility, often inducing secondary structure formation (aggregation) on the resin.

-

Nucleophilic Steric Hindrance: Upon deprotection, the N-terminus becomes a bulky secondary amine . Acylating this amine (elongating the peptide chain) is significantly more difficult than standard primary amine couplings and prone to deletion sequences.

This guide provides optimized protocols to mitigate these risks, ensuring high crude purity and preventing "difficult sequence" failure.

Mechanistic Analysis & Strategy

To successfully incorporate Fmoc-2-piperidineacetic acid (Fmoc-Pip-OH), we must distinguish between two distinct reaction steps:

A. Coupling of Fmoc-Pip-OH (Acylation of the Resin)

The carboxyl group of Fmoc-Pip-OH is attached to a methylene spacer (

-

Risk: Low.

-

Preferred Method: Standard carbodiimide chemistry (DIC/Oxyma) is sufficient, though HATU is recommended for valuable sequences to ensure speed.

B. Coupling to H-Pip-Resin (Chain Elongation)

This is the critical bottleneck. After Fmoc removal, the resin-bound amine is a secondary piperidine nitrogen. It is less nucleophilic than a primary amine and sterically shielded by the ring structure.

-

Risk: High (Incomplete coupling, deletion).

-

Preferred Method: High-efficiency uronium/phosphonium reagents (HATU, PyAOP) combined with elevated temperature or microwave irradiation.

Optimized Experimental Protocols

Reagent Preparation

-

Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for hindered couplings due to its ability to disrupt

-sheet aggregation. -

Activator Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for cysteine-containing sequences to prevent racemization.

Protocol A: Coupling Fmoc-2-piperidineacetic acid to the Chain

Use this protocol to attach the molecule to the growing peptide.

| Parameter | Condition | Rationale |

| Stoichiometry | 4.0 eq. AA / 4.0 eq. DIC / 4.0 eq. Oxyma Pure | Excess reagent drives equilibrium; Oxyma suppresses racemization better than HOBt. |

| Time | 45–60 min (Room Temp) | The primary carboxyl is reactive; extended time ensures completion without side reactions. |

| Monitoring | Standard Kaiser Test (Blue = Positive) | The resin N-terminus (before coupling) is likely a primary amine. |

Protocol B: Chain Elongation (Coupling onto the Piperidine Ring)

Use this protocol for the next amino acid entering the sequence.

WARNING: Standard DIC/HOBt coupling will likely fail here.

-

Swelling: Ensure resin is fully swollen in NMP (10 min).

-

Activation Cocktail:

-

Amino Acid: 5.0 eq.[1]

-

Coupling Reagent: 4.8 eq. HATU (or PyAOP for acid-sensitive linkers).

-

Base: 10.0 eq. DIEA.

-

-

Reaction Conditions:

-

Microwave (Recommended): 75°C for 5 minutes (25W constant power).

-

Conventional Heating: 50°C for 60 minutes (double coupling recommended).

-

-

Capping (Mandatory): Acetylate unreacted amines using Acetic Anhydride/DIEA/NMP (10:5:85) to prevent deletion sequences from propagating.

Monitoring the Reaction (The Chloranil Test)

The standard Kaiser (Ninhydrin) test yields false negatives for secondary amines (like the piperidine ring). You must use the Chloranil or acetaldehyde/chloranil test.

-

Reagent: 2% Acetaldehyde in DMF (Sol A) + 2% Chloranil in DMF (Sol B).

-

Procedure: Add few beads + 2 drops Sol A + 2 drops Sol B. Wait 5 mins.

-

Result: Dark Blue/Green beads = Free Secondary Amine (Incomplete Coupling). Colorless/Yellow = Complete Coupling.

Visual Workflow (Decision Logic)

Caption: Logic flow for coupling this compound. Note the divergence in coupling reagents and monitoring tests based on the amine type.

Troubleshooting & Critical Considerations

Racemization Risks

While 2-piperidineacetic acid itself is relatively resistant to racemization during activation (due to the

-

Cysteine/Histidine: If coupling Cys or His onto the piperidine ring, use Oxyma Pure instead of HOBt and avoid microwave heating (keep < 50°C) to prevent racemization of the Cys/His residue. Collidine is preferred over DIEA as the base in these sensitive cases.

Aggregation

Sequences containing piperidine derivatives are prone to

-

Solution: If the coupling following the piperidine derivative is sluggish (positive Chloranil test after 2 rounds), switch the solvent system to DMF:DCM (1:1) or use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) to disrupt aggregation.

Diketopiperazine (DKP) Formation

If Fmoc-2-piperidineacetic acid is the second residue added to the resin (C-terminal position), there is a high risk of DKP formation upon Fmoc deprotection of the third residue.

-

Prevention: Use Trityl linkers (2-CTC resin) which are sterically hindered, or use short deprotection times (2 x 3 min) for the subsequent step.

References

- Albericio, F., & Tulla-Puche, J. (Eds.). (2008).The Power of Functional Resins in Organic Synthesis. Wiley-VCH. (General grounding on steric hindrance in SPPS).

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. (Relevant for secondary amine coupling protocols).

Sources

Maximizing Synthetic Efficiency: A Guide to the Solubility of N-Fmoc-2-piperidineacetic Acid in DMF and NMP

Introduction: The Critical Role of Solvent Selection in Peptide Synthesis

In the landscape of modern drug discovery and development, the synthesis of complex peptides and peptidomimetics demands precision and efficiency. N-Fmoc-2-piperidineacetic acid is a vital chiral building block in this field, enabling the introduction of piperidine scaffolds into peptide chains to enhance their structural stability, bioavailability, and therapeutic efficacy.[1][2] The success of solid-phase peptide synthesis (SPPS) hinges on the judicious selection of solvents that ensure the complete dissolution of reagents, facilitate efficient reaction kinetics, and promote optimal swelling of the solid support resin.[3][4]

This application note provides a comprehensive guide to understanding and determining the solubility of this compound in two of the most prevalent aprotic polar solvents in SPPS: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Recognizing the absence of standardized public data on this specific solubility, we present a detailed protocol to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings. Furthermore, we offer insights into the physicochemical properties of DMF and NMP to aid in making informed decisions for your specific synthesis needs.

Understanding the Solvents: DMF vs. NMP

Both DMF and NMP are recognized as "universal solvents" in organic synthesis due to their high dielectric constants and ability to dissolve a wide range of organic compounds.[5][6] In the context of Fmoc-based SPPS, they serve multiple critical functions, including the dissolution of protected amino acids and coupling reagents, and facilitating the swelling of the polystyrene-based resins.[4]

| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| Molecular Formula | C₃H₇NO | C₅H₉NO |

| Molecular Weight | 73.09 g/mol | 99.13 g/mol |

| Boiling Point | 153 °C[7] | 202 °C[8] |

| Density | 0.944 g/mL[7] | 1.028 g/mL[8] |

| Polarity | High | High |

| Key Features | Lower cost, lower viscosity | Higher resin-swelling capacity, often better for hydrophobic sequences[4] |

| Potential Issues | Can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[9] | Can be more prone to oxidation; some reports suggest it may cause greater decomposition of Fmoc-amino acids over time. |

The choice between DMF and NMP is often nuanced. While DMF is a cost-effective and lower-viscosity option, NMP's superior resin-swelling capabilities can be advantageous for complex or sterically hindered couplings.[4] However, the stability of both the solvent and the dissolved Fmoc-amino acids is a critical consideration for ensuring high-purity final products.

Protocol for Determining the Solubility of this compound

This protocol provides a reliable method for determining the saturation solubility of this compound in both DMF and NMP.

I. Materials and Equipment

-

This compound (either (R) or (S)-enantiomer)[1]

-

High-purity, amine-free DMF[3]

-

High-purity NMP

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated positive displacement micropipettes

-

HPLC-UV system

-

Class A volumetric flasks

-

Syringe filters (0.2 µm, PTFE)

-

Scintillation vials or other suitable glass vials with screw caps

II. Experimental Workflow

Caption: Workflow for Solubility Determination.

III. Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound of a known concentration in the chosen solvent (DMF or NMP).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

-

-

Sample Preparation:

-

Into separate vials, weigh an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining after equilibration.

-

Accurately add a precise volume (e.g., 1.0 mL) of either DMF or NMP to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended).

-

-

Sample Analysis:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean vial.

-

Accurately dilute the filtered sample with the same solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC-UV. The Fmoc group has a strong UV absorbance, making this a sensitive detection method.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standard solutions.

-

Determine the concentration of the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound at 25 °C

| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Average Solubility (mg/mL) | Molar Solubility (mol/L) |

| DMF | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| NMP | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |

Molecular Weight of this compound (C₂₂H₂₃NO₄): 365.43 g/mol [10]

Making an Informed Solvent Choice

The quantitative solubility data you generate is the primary factor in your decision-making process. However, other considerations should also be taken into account.

Caption: Decision Tree for Solvent Selection.

Conclusion

While both DMF and NMP are excellent solvents for solid-phase peptide synthesis, their interchangeability is not absolute. The solubility of key building blocks like this compound is a fundamental parameter that must be experimentally verified to ensure robust and reproducible synthetic outcomes. The protocols and decision-making frameworks provided in this application note are designed to equip researchers with the tools to systematically evaluate and select the optimal solvent for their specific needs, thereby enhancing the efficiency and success rate of their peptide synthesis endeavors. Adherence to good laboratory practices, including the use of high-purity solvents and accurate analytical techniques, is paramount for generating meaningful and reliable solubility data.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

- Kian Resin Chemical Company. (n.d.).

-

GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

- Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.

- Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]

- IKEV. (n.d.). IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS.

-

DrugBank Online. (n.d.). Piperidin-1-Yl-Acetic Acid. Retrieved from [Link]

- LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone.

- Royal Society of Chemistry. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.

- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.

-

FILAB. (n.d.). Residual solvent analysis with the ICH Q3C guideline. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF) Controlling Segment Solubility In Large Protein Synthesis.

-

FooDB. (2010, April 8). Showing Compound N,N-Dimethylformamide (FDB004724). Retrieved from [Link]

- ResearchGate. (2025, October 16).

- ACS Publications. (n.d.). High-Pressure Structure and Properties of N,N-Dimethylformamide (DMF).

- MDPI. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. biotage.com [biotage.com]

- 5. kianresin.com [kianresin.com]

- 6. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 7. N,N-Dimethylformamide CAS#: 68-12-2 [m.chemicalbook.com]

- 8. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]

- 9. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]

- 10. Buy (S)-(1-Fmoc-piperidin-3-yl)-acetic acid | 1217646-18-8 [smolecule.com]

Best coupling reagents for sterically hindered Fmoc amino acids

Topic: Best Coupling Reagents for Sterically Hindered Fmoc Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Steric Hindrance in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains.[1] However, the incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib) or N-methylated amino acids, presents a significant synthetic challenge.[2] The bulky nature of these residues can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slow reaction rates, incomplete couplings, and ultimately, lower purity of the final peptide.[2][3]

From a mechanistic standpoint, the successful formation of a peptide bond hinges on the efficient activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent nucleophilic attack by the deprotected N-terminal amine of the peptide-resin. Steric hindrance around the α-carbon or the amide nitrogen dramatically slows down this bimolecular reaction. Therefore, the choice of coupling reagent is paramount to overcoming this kinetic barrier.

This application note provides a comprehensive guide to selecting the optimal coupling reagents for incorporating sterically hindered Fmoc amino acids, complete with mechanistic insights, a comparative analysis of commonly used reagents, and a detailed experimental protocol.

The Chemical Arsenal: A Guide to Effective Coupling Reagents

The key to efficiently coupling sterically hindered amino acids lies in the generation of a highly reactive activated species that can rapidly acylate the sterically encumbered N-terminal amine. Modern coupling reagents have been designed to achieve this through various chemical strategies. They can be broadly categorized into two main classes: phosphonium-based and aminium/uronium-based salts.

Phosphonium-Based Reagents

Phosphonium salts are renowned for their ability to generate highly reactive acylphosphonium intermediates. A significant advantage of these reagents is that they are not known to cause guanidinylation of the N-terminal amine, a common side reaction with some uronium-based reagents that leads to chain termination.[4]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): One of the pioneering phosphonium reagents, PyBOP, is effective for many standard couplings. While generally reliable, for extremely challenging sterically hindered residues, more potent reagents may be required.

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): An analogue of PyBOP incorporating the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, PyAOP exhibits enhanced reactivity due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group. This makes it a superior choice for difficult couplings.

Aminium/Uronium-Based Reagents

These reagents, often misnomered as uronium salts but existing as aminium isomers in the solid state, are among the most popular and effective coupling reagents in modern SPPS.[5] They react with the carboxylic acid to form a highly activated O-acylisourea intermediate.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) & TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): For many years, HBTU and its tetrafluoroborate analogue, TBTU, have been the workhorses of SPPS.[5] They are generally effective and cost-efficient for routine synthesis.[6] However, for severely hindered couplings, their reactivity may be insufficient.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The incorporation of the HOAt moiety makes HATU one of the most powerful coupling reagents available.[7] It is particularly well-suited for coupling sterically hindered and N-methylated amino acids.[7][8] The neighboring group effect of the pyridine nitrogen in the HOAt leaving group accelerates the coupling reaction and suppresses racemization.[7][9]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a more reactive and often more soluble analogue of HBTU, offering a good balance of performance and cost for many difficult couplings.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium-type coupling reagent, COMU offers coupling efficiencies comparable to HATU.[8] Its byproducts are water-soluble, facilitating purification.[10] Furthermore, it is based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), which is a safer alternative to the potentially explosive HOBt and HOAt additives.[8]

The Critical Role of Additives

Additives are often used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or can be incorporated into the structure of the coupling reagent itself. Their primary roles are to suppress racemization and, in some cases, to accelerate the coupling reaction.[11][12]

-

HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt, effectively suppresses racemization by forming an active ester that is less prone to epimerization.[5][6]

-

HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is more effective than HOBt at both accelerating coupling reactions and suppressing racemization, especially for sterically hindered couplings.[9]

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, Oxyma Pure provides excellent racemization suppression and high coupling rates.[8][13]

Comparative Analysis of Leading Coupling Reagents

| Reagent | Class | Key Advantages | Potential Disadvantages |

| HATU | Aminium/Uronium | Highly reactive, excellent for sterically hindered and N-methylated amino acids, low racemization.[7][8] | Higher cost, potential for guanidinylation if used in large excess.[5] |

| COMU | Aminium/Uronium | Reactivity comparable to HATU, non-explosive, water-soluble byproducts.[8][10] | Can be less stable in solution over extended periods. |

| PyAOP | Phosphonium | High reactivity, suitable for difficult couplings, no risk of guanidinylation. | Can be more expensive than aminium-based reagents. |

| HCTU | Aminium/Uronium | More reactive than HBTU, good solubility. | Potential for guanidinylation. |

| DIC/Oxyma | Carbodiimide + Additive | Cost-effective, low risk of side reactions with the coupling reagent itself, Oxyma is non-explosive.[8] | Generally slower reaction rates compared to phosphonium or aminium reagents. |

Mechanistic Insight: The Activation Pathway

The general mechanism for peptide bond formation using an onium-salt-based coupling reagent involves the activation of the carboxylic acid of the Fmoc-amino acid, followed by nucleophilic attack by the N-terminal amine of the peptide-resin.

Caption: General mechanism of peptide bond formation using an onium salt coupling reagent.

Experimental Protocol: Coupling of a Sterically Hindered Fmoc-Amino Acid using HATU

This protocol outlines a general procedure for the manual coupling of a sterically hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH) to a resin-bound peptide using HATU.

Materials:

-

Fmoc-protected sterically hindered amino acid (e.g., Fmoc-Aib-OH)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Dichloromethane (DCM)

-

Resin with N-terminally deprotected peptide

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes).

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.

-

-

Activation of the Fmoc-Amino Acid:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Shake the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or the temperature can be slightly elevated (e.g., to 35-40°C).[14] Microwave-assisted SPPS can also significantly accelerate these couplings.[2]

-

-

Monitoring the Coupling:

-

After the desired reaction time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. For secondary amines (like in N-methylated residues), a chloranil test is more appropriate.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Next Cycle:

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Caption: Experimental workflow for a single coupling cycle of a sterically hindered amino acid.

Troubleshooting and Field-Proven Insights

-

Incomplete Coupling: If the Kaiser test remains positive, a second coupling (recoupling) should be performed with a fresh solution of activated amino acid. For extremely difficult sequences, capping the unreacted amines with acetic anhydride may be necessary to prevent the formation of deletion peptides.

-

Racemization: While modern coupling reagents significantly suppress racemization, it can still be a concern, especially with sensitive amino acids or during fragment condensation.[12][15] Using a non-coordinating base like 2,4,6-collidine (lutidine) instead of DIPEA can sometimes minimize racemization.[11]

-

Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can be a better choice for some difficult sequences due to its superior solvating properties, which can help to disrupt peptide aggregation.

-

Microwave-Enhanced SPPS: The use of microwave energy can dramatically reduce reaction times and improve coupling efficiency for hindered amino acids.[2] This is due to efficient heating of the solvent and resin, which helps to overcome the activation energy barrier of the coupling reaction.

Conclusion

The successful incorporation of sterically hindered Fmoc amino acids is a critical aspect of modern peptide synthesis, enabling access to novel peptide structures with unique therapeutic and biological properties. While challenging, the use of highly efficient coupling reagents such as HATU and COMU, coupled with optimized protocols and careful monitoring, can lead to high-purity peptides. For particularly challenging cases, phosphonium-based reagents like PyAOP offer a robust alternative, avoiding potential side reactions. By understanding the mechanistic principles behind these reagents and employing best practices in the laboratory, researchers can confidently tackle the synthesis of even the most demanding peptide sequences.

References

-

National Institutes of Health.

-

Sigma-Aldrich.

-

Omizzur.

-

ACS Publications.

-

Sigma-Aldrich.

-

Formedium.

-

Aapptec Peptides.

-

Suzhou Highfine Biotech.

-

Bachem.

-

YouTube.

-

Benchchem.

-

ChemRxiv.

-

ACS Publications.

-

PNAS.

-

International Journal of Drug Development & Research.

-

Taylor & Francis Online.

-

CEM Corporation.

-

Journal of the American Chemical Society.

-

ResearchGate.

-

Request PDF.

-

Organic & Biomolecular Chemistry.

-

Bankpeptide.

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 8. bachem.com [bachem.com]

- 9. omizzur.com [omizzur.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 13. people.uniurb.it [people.uniurb.it]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

N-Fmoc-2-piperidineacetic acid loading on Wang resin

Application Note: Optimized Loading of N-Fmoc-2-Piperidineacetic Acid on Wang Resin

Executive Summary

This application note details the protocol for anchoring This compound (Fmoc-Pip-Ac-OH) onto Wang resin . Unlike standard

While the methylene spacer reduces steric hindrance compared to pipecolic acid (2-piperidinecarboxylic acid), the esterification of the acid-labile Wang linker requires robust activation. This guide recommends a DIC/DMAP-mediated esterification as the primary method, balanced to ensure high loading efficiency while maintaining the integrity of the chiral center at the piperidine C2 position.

Scientific Background & Mechanism

Structural Considerations

-

Molecule: this compound contains a bulky Fmoc-protected piperidine ring.

-

Chirality: The chiral center is located at the C2 position of the ring (beta-carbon relative to the carboxyl).

-

Racemization Risk: Unlike

-amino acids, where the chiral proton is adjacent to the activated carbonyl (leading to oxazolone-mediated racemization), the chiral center in this molecule is separated by a methylene group (

Mechanism of Loading (Esterification)

The loading process involves the esterification of the Wang resin's benzylic hydroxyl group. Because this hydroxyl is a poor nucleophile, the carboxylic acid must be activated into a highly reactive species.

-

Activation:

-Diisopropylcarbodiimide (DIC) reacts with the carboxylic acid to form an O-acylisourea intermediate. -

Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking the O-acylisourea to form a reactive N-acylpyridinium ion, which readily transfers the acyl group to the resin hydroxyl.

Materials & Reagents

| Reagent/Material | Specification | Purpose |

| Wang Resin | 100-200 mesh, 0.6–1.0 mmol/g | Solid support |

| Fmoc-Pip-Ac-OH | This compound | Target amino acid |

| DIC | Coupling agent | |

| DMAP | 4-Dimethylaminopyridine | Catalyst (essential for esterification) |

| DCM | Dichloromethane (Anhydrous) | Solvent (Swelling/Reaction) |

| DMF | Solvent (Reaction) | |

| Acetic Anhydride | Capping agent | |

| Pyridine | Anhydrous | Base for capping |

Experimental Protocol

Phase 1: Resin Preparation

-

Weighing: Weigh an appropriate amount of Wang resin (e.g., 1.0 g) into a fritted polypropylene reaction vessel.

-

Swelling: Add DCM (10 mL/g) and swell for 30 minutes .

-

Expert Insight: Wang resin swells best in DCM. Proper swelling exposes the internal hydroxyl sites, critical for achieving theoretical loading.

-

-

Washing: Drain DCM and wash with DMF (

mL). Leave the resin moist with a small volume of DMF.[1][2][3]

Phase 2: Activation and Coupling (DIC/DMAP Method)

Target Loading: Typically 0.5 – 0.8 mmol/g depending on resin capacity. Stoichiometry: 3-5 equivalents relative to resin substitution.

-

Dissolution: In a clean glass vial, dissolve Fmoc-Pip-Ac-OH (3.0 eq) in a minimal amount of DCM/DMF (9:1 v/v) .

-

Note: Using a high ratio of DCM helps solvation and resin swelling, while DMF ensures solubility of the activated species.

-

-

Activation: Add DIC (3.0 eq) to the amino acid solution. Stir for 2–3 minutes.

-

Catalyst Addition: Add DMAP (0.1 eq) to the mixture.[1][3]

-

Critical Control: Do not premix DMAP with the acid/DIC for long periods. Add it immediately before or upon transfer to the resin to drive the esterification.

-

-

Coupling: Transfer the activated solution to the resin vessel.

-

Incubation: Agitate (shake gently) at room temperature for 3 to 12 hours .

-

Optimization: For this sterically hindered secondary amine derivative, an overnight coupling (12h) is often recommended to maximize yield.

-

Phase 3: Washing and Capping[3][4]

-

Drain & Wash: Drain the reaction mixture. Wash resin with DMF (

), DCM ( -

Capping: To block unreacted hydroxyl groups (which can cause deletion sequences later), treat the resin with Acetic Anhydride / Pyridine / DMF (1:1:8 v/v) for 30 minutes .

-

Final Wash: Wash thoroughly with DMF (

), DCM ( -

Drying: Dry the resin under vacuum/nitrogen flow until it flows freely.

Quality Control: Loading Determination

To validate the protocol, determine the substitution level using the Fmoc-UV Spectrophotometric Assay .

-

Sample: Weigh exactly 3–5 mg of dried, loaded resin into a volumetric flask (e.g., 10 mL or 25 mL).

-

Deprotection: Add 20% Piperidine in DMF to fill the flask. Agitate for 20 minutes.

-

Measurement: Measure UV absorbance of the solution at 290 nm (reference: 20% Piperidine/DMF blank).

-

Calculation:

(Where 1.65 is the extinction coefficient factor for Fmoc at 290nm).

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the activation of the carboxyl group and the catalytic role of DMAP in transferring the moiety to the Wang resin.

Caption: DMAP-catalyzed esterification mechanism converting Fmoc-Pip-Ac-OH to the resin-bound ester.

Figure 2: Experimental Workflow

Step-by-step logic flow for the laboratory procedure.

Caption: Operational workflow for loading this compound onto Wang resin.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Loading (<0.3 mmol/g) | Insufficient activation or wet reagents. | Ensure DCM/DMF are anhydrous. Increase coupling time to 18h. Increase DMAP to 0.5 eq (monitor for side reactions). |

| Resin Aggregation | Poor solvation of the peptide chain. | Use "Magic Mixture" (DCM/DMF/NMP) or add 1% Triton X-100 during coupling if aggregation is observed visually. |

| Color Change (Dark) | Excessive base or decomposition. | Reduce DMAP concentration. Ensure temperature does not exceed 25°C. |

References

-

Aapptec. (n.d.). Wang Resin Loading Protocols. Retrieved from [Link]

Sources

Application Note & Protocol: Cleavage of Fmoc-2-piperidineacetic Acid from Solid-Phase Resins

Abstract

This document provides a comprehensive guide for the efficient cleavage of molecules containing 2-piperidineacetic acid from common solid-phase synthesis resins, such as Wang and Rink Amide. The final cleavage is a critical step that dictates the overall yield and purity of the synthetic product. This note details the underlying chemistry of acid-mediated cleavage, the critical role of scavengers, and provides validated, step-by-step protocols for researchers, scientists, and drug development professionals. Emphasis is placed on the rationale behind procedural steps to empower users to troubleshoot and adapt the protocols for their specific constructs.

Introduction: The Chemistry of Final Cleavage

Fmoc-2-piperidineacetic acid is a valuable building block in medicinal chemistry, often used as a constrained scaffold or a non-proteinogenic amino acid analog. Following successful solid-phase synthesis, the target molecule must be liberated from the solid support and simultaneously stripped of any remaining acid-labile side-chain protecting groups. This is typically achieved through treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA).[1]

The cleavage process is an acidolysis reaction where TFA protonates the acid-sensitive linker of the resin (e.g., Wang or Rink Amide), initiating the release of the final product.[2][3] During this process, protecting groups such as tert-butoxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt) are also removed, generating highly reactive electrophilic carbocations (e.g., the t-butyl cation).[3][4][5]

These carbocations can indiscriminately alkylate nucleophilic residues within the target molecule, leading to undesired side products.[5] Therefore, a "cleavage cocktail" containing TFA and a mixture of nucleophilic "scavengers" is essential to trap these reactive species and preserve the integrity of the desired product.[3][4] The choice of resin and protecting groups used during synthesis dictates the optimal cleavage conditions.[6]

The Critical Role of Scavengers

Scavengers are nucleophilic reagents added to the cleavage mixture to quench the reactive carbocations generated from protecting groups and the resin linker.[3][5][7] The selection of a scavenger cocktail is paramount and depends on the composition of the synthesized molecule.

-

Triisopropylsilane (TIS): A highly effective scavenger for reducing carbocations and preventing re-attachment of the product to the resin.[4] It is a general-purpose scavenger suitable for most applications.

-

Water (H₂O): Acts as a scavenger and helps to hydrolyze t-butyl esters and ethers. It is a common component in many standard cleavage cocktails.[8]

-

1,2-Ethanedithiol (EDT): Particularly useful for scavenging cations and assisting in the removal of trityl groups from residues like cysteine.[4][7] However, it has a strong odor and can sometimes lead to side reactions with tryptophan.[9]

-

Thioanisole: A scavenger often used to prevent side reactions like the S-t-butylation of cysteine and oxidation of methionine.[8][10]

For a molecule like 2-piperidineacetic acid, which does not contain highly sensitive amino acid side chains like Tryptophan or Cysteine, a standard cleavage cocktail is often sufficient. However, if the larger molecule contains these residues, the cocktail must be adjusted accordingly.

Pre-Cleavage Preparation: Setting the Stage for Success

Proper preparation of the peptidyl-resin is crucial for achieving high cleavage efficiency and purity.

Protocol: Resin Washing and Drying

-

Transfer the resin to a fritted syringe or a solid-phase synthesis vessel.

-

Wash the resin sequentially with the following solvents to remove residual reagents and impurities:

-

N,N-Dimethylformamide (DMF) (3 x 10 mL/g resin)

-

Dichloromethane (DCM) (3 x 10 mL/g resin)[3]

-

Methanol (MeOH) (3 x 10 mL/g resin)

-

-

After the final wash, apply a vacuum or a gentle stream of nitrogen to the vessel to dry the resin thoroughly. Drying is critical as residual solvents can dilute the TFA and impact cleavage efficiency.[9]

-

It is recommended to perform a preliminary small-scale cleavage on 20-50 mg of resin to optimize conditions before committing the entire batch.[6][9]

Cleavage Protocols and Cocktails

Safety First: All procedures involving Trifluoroacetic Acid (TFA) must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Standard Cleavage from Wang Resin (C-terminal Acid)

Wang resin is linked via an ester bond, which is readily cleaved by moderate TFA concentrations to yield a C-terminal carboxylic acid.[2]

Table 1: Standard Cleavage Cocktail for Wang Resin

| Reagent | Function | Volume % |

| Trifluoroacetic Acid (TFA) | Cleavage Agent | 95% |